molecular formula C21H25N3O3S B2924298 N-(2,6-dimethylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1252928-23-6

N-(2,6-dimethylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B2924298
CAS No.: 1252928-23-6
M. Wt: 399.51
InChI Key: QKZCXXDPDDRJLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-Dimethylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a thieno[3,2-d]pyrimidine derivative characterized by a bicyclic core structure fused with a thiophene ring and a pyrimidine-2,4-dione system. Key structural features include:

  • 3-(3-Methylbutyl) substituent: A branched alkyl chain at position 3, contributing to lipophilicity.
  • 2,6-Dimethylphenyl group: A para-substituted aromatic ring with electron-donating methyl groups, influencing solubility and metabolic stability.

Properties

CAS No.

1252928-23-6

Molecular Formula

C21H25N3O3S

Molecular Weight

399.51

IUPAC Name

N-(2,6-dimethylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C21H25N3O3S/c1-13(2)8-10-23-20(26)19-16(9-11-28-19)24(21(23)27)12-17(25)22-18-14(3)6-5-7-15(18)4/h5-7,9,11,13H,8,10,12H2,1-4H3,(H,22,25)

InChI Key

QKZCXXDPDDRJLV-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC(C)C)SC=C3

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Thienopyrimidine Core: This can be achieved by cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing precursors.

    Introduction of the Dimethylphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the Methylbutyl Group: This can be done through alkylation reactions using suitable alkyl halides.

    Final Acetylation: The acetamide group is introduced in the final step, often through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve:

    Continuous Flow Chemistry: To improve reaction efficiency and scalability.

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Br₂, Cl₂), nucleophiles (NH₃, OH⁻).

Major Products

    Oxidation Products: Alcohols, aldehydes, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural features.

    Receptor Binding: Potential to bind to biological receptors, influencing cellular processes.

Medicine

    Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, where it can inhibit or modulate the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.

Comparison with Similar Compounds

Comparative Structural Analysis

The target compound is compared to three structurally related compounds (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Melting Point (°C) Yield (%) Spectral Data Availability
Target : N-(2,6-Dimethylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide C${21}$H${23}$N$3$O$3$S ~397.08 (calculated) 3-Methylbutyl, 2,6-dimethylphenyl Thienopyrimidinedione, acetamide Not reported Not reported Estimated
: 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide C${13}$H${11}$Cl$2$N$3$O$_2$S 344.21 2,3-Dichlorophenyl, 4-methyl Pyrimidinone, thioacetamide 230–232 80 $ ^1H $-NMR, MS
(m, n, o) : Stereoisomeric peptidomimetics Complex >600 (estimated) Phenoxyacetamide, tetrahydro-pyrimidinyl Amide, hydroxyl, multiple phenyl rings Not reported Not reported Not available

Functional Group Influence

  • Thienopyrimidinedione vs.
  • Acetamide vs. Thioacetamide : The target’s oxygen-based acetamide linkage (vs. sulfur in ) reduces lipophilicity but improves metabolic stability by avoiding thioether oxidation pathways .
  • Substituent Effects: The 2,6-dimethylphenyl group (target) increases steric hindrance and electron donation compared to ’s electron-withdrawing dichlorophenyl group, which may reduce electrophilicity and toxicity. ’s hydroxyl and phenoxy groups enhance hydrophilicity and hydrogen-bonding capacity, contrasting with the target’s lack of polar groups .

Physicochemical and Pharmacokinetic Implications

  • Lipophilicity : The target’s branched 3-methylbutyl chain and dimethylphenyl group likely confer moderate lipophilicity (LogP ~3–4), intermediate between ’s dichlorophenyl derivative (higher LogP) and ’s hydroxyl-containing analogs (lower LogP).
  • Solubility : ’s compounds may exhibit better aqueous solubility due to hydroxyl groups, whereas the target’s solubility depends on formulation optimization .
  • Stereochemistry : Unlike ’s stereoisomers, the target lacks chiral centers, simplifying synthesis and reducing enantiomer-specific activity risks .

Biological Activity

N-(2,6-dimethylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a synthetic compound with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Formula

  • Molecular Formula : C₁₈H₂₃N₃O₃S
  • Molecular Weight : 357.46 g/mol

Structure

The compound features a thieno[3,2-d]pyrimidin core, which is known for its pharmacological properties. The presence of the dimethylphenyl moiety contributes to its lipophilicity, potentially enhancing membrane permeability.

Research indicates that compounds similar to this compound may exhibit various biological activities through multiple mechanisms:

  • Inhibition of Kinases : Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer progression. For instance, it has been linked to the inhibition of NEK kinases (NEK6, NEK7), which are overexpressed in certain cancers such as breast and cervical cancer .
  • Cytotoxicity : In vitro assays have demonstrated cytotoxic effects against cancer cell lines. For example, compounds derived from similar structures showed significant growth inhibition in MCF-7 (breast cancer) and HeLa (cervical cancer) cells, indicating potential anti-cancer properties .

Case Studies and Research Findings

  • Cytotoxicity Assays : A study evaluated the cytotoxic effects of related compounds on various cancer cell lines. The results indicated that modifications to the thieno[3,2-d]pyrimidin structure could enhance potency against specific cancer types:
    • MCF-7 Cells : GI50 = 3.18 µM
    • HeLa Cells : GI50 = 8.12 µM
      These values suggest that structural modifications can significantly impact biological activity .
  • Molecular Docking Studies : Computational studies have shown promising interactions between the compound and key proteins involved in cancer signaling pathways. Molecular docking simulations revealed strong binding affinities to NEK7 and TP53 proteins, suggesting a potential mechanism for its anti-cancer effects .

Pharmacokinetics and Safety Profile

While detailed pharmacokinetic data for this compound is limited, related compounds have demonstrated favorable profiles in terms of absorption and distribution. Further studies are required to fully establish the safety and efficacy of this compound in clinical settings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.